molecular formula C21H18N4O2 B3462746 N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide

Cat. No.: B3462746
M. Wt: 358.4 g/mol
InChI Key: SXYQQIBXFAHOGE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency in producing indole derivatives with high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    N-(2-hydroxy-1,5-dimethylindol-3-yl)ethylamine: A derivative with similar biological activities.

    2-methylquinoline-3-carboxamide: A compound with a similar quinoline structure.

Uniqueness

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide is unique due to its combined indole and quinoline structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-12-8-9-18-16(10-12)19(21(27)25(18)3)23-24-20(26)15-11-14-6-4-5-7-17(14)22-13(15)2/h4-11,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYQQIBXFAHOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC4=CC=CC=C4N=C3C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 2
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 3
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 4
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 5
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide
Reactant of Route 6
N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-2-methylquinoline-3-carboxamide

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